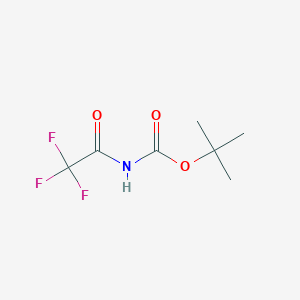

tert-Butyl (2,2,2-trifluoroacetyl)carbamate

Description

Contextualization within Advanced Carbamate (B1207046) Chemistry

Carbamates, esters of carbamic acid, are a cornerstone of modern organic chemistry, most notably utilized as protecting groups for amines. wikipedia.org The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. researchgate.net

Advanced carbamate chemistry moves beyond simple protection, employing highly functionalized carbamate reagents to achieve specific synthetic goals. tert-Butyl (2,2,2-trifluoroacetyl)carbamate fits within this advanced context. It is not merely a protecting group but an acylating agent. The presence of the electron-withdrawing trifluoroacetyl group significantly alters the reactivity of the carbamate nitrogen, making the entire molecule a potent agent for introducing the Boc group onto other molecules, particularly amines. This places it in a class of reagents designed for efficient and clean N-Boc protection, a critical step in the synthesis of complex molecules like peptides and pharmaceuticals.

Distinctive Structural Features: The Synergistic Integration of tert-Butyl Carbamate and Trifluoroacetyl Moieties

The efficacy of this compound stems from the synergistic interplay between its two core functional groups: the tert-butyl carbamate and the trifluoroacetyl group.

tert-Butyl Carbamate Moiety: This bulky group provides steric hindrance and is the source of the desirable Boc protecting group. The tert-butyl group is known for its stability and its specific cleavage conditions, which allows for selective deprotection in multi-step syntheses. researchgate.net

Trifluoroacetyl Moiety: The trifluoroacetyl group (CF3CO-) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has two significant effects on the molecule:

Activation: It polarizes the N-C bond of the carbamate, making the nitrogen atom highly electrophilic and rendering the entire molecule an excellent acylating agent.

Leaving Group Potential: The trifluoroacetamide (B147638) anion that is formed after the transfer of the Boc group is a relatively stable leaving group, which facilitates the acylation reaction.

This combination of a stable, desirable protecting group with a highly activating and effective leaving group within the same molecule is a key feature of its design and utility.

Below is a table summarizing the key properties of the constituent functional groups.

| Functional Group | Key Properties | Contribution to the Molecule's Reactivity |

| tert-Butyl Carbamate (Boc) | Bulky, stable under many conditions, acid-labile. | Provides the protecting group to be transferred. |

| Trifluoroacetyl | Strongly electron-withdrawing, creates a good leaving group. | Activates the carbamate for efficient transfer of the Boc group. |

Historical Development and Initial Academic Observations of this compound in Synthetic Pathways

The search for more efficient methods led to the development of various "Boc-ing" agents. While the direct synthesis of this compound is not extensively detailed in initial literature, its conceptual basis can be traced to the broader efforts to create activated carbamates. An interesting historical note comes from procedures for the synthesis of simple tert-butyl carbamate, where tert-butyl N-trifluoroacetylcarbamate is sometimes formed as an occasional by-product. orgsyn.org This observation hints at the thermodynamic and kinetic factors that govern the formation of such acylated carbamates. The procedure notes that an alkaline wash is used to hydrolyze this by-product back to the desired tert-butyl carbamate, underscoring the reactivity of the trifluoroacetyl group. orgsyn.org

The deliberate synthesis and application of this compound and similar reagents represent a refinement in the strategy of amine protection, moving towards milder, more efficient, and highly chemoselective transformations that are essential for contemporary synthetic challenges.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,2,2-trifluoroacetyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h1-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNYOBGALHRABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Applications of Tert Butyl 2,2,2 Trifluoroacetyl Carbamate in Organic Synthesis

Role as a Specialized Trifluoroacetylation Reagent

The structure of tert-butyl (2,2,2-trifluoroacetyl)carbamate, formally an N-acylcarbamate, suggests inherent reactivity as a trifluoroacetylating agent. The nitrogen atom is acylated by both the electron-donating tert-butoxycarbonyl group and the strongly electron-withdrawing trifluoroacetyl group. This arrangement polarizes the trifluoroacetyl carbonyl carbon, making it highly susceptible to nucleophilic attack. However, there is a notable lack of dedicated studies in peer-reviewed literature that isolate and utilize this specific compound as a reagent for trifluoroacetylation.

The trifluoroacetyl group is a valuable moiety in synthetic and medicinal chemistry. Its introduction onto nucleophiles like amines and alcohols is typically accomplished using more common reagents such as trifluoroacetic anhydride (B1165640) or other activated trifluoroacetic acid derivatives. google.com While this compound could theoretically transfer its trifluoroacetyl group to a nucleophile, releasing the relatively stable tert-butyl carbamate (B1207046) anion, this application remains largely unexplored in documented research.

Detailed investigations into the regioselective and chemoselective acylation capabilities of this compound are not available in the current body of scientific literature. Such studies would be necessary to determine its efficacy in selectively trifluoroacetylating one functional group in the presence of others, a critical aspect for any specialized reagent.

Participation in Advanced Synthetic Architectures

There are no specific research findings detailing the use of isolated this compound in the construction of advanced synthetic architectures such as complex natural products, polymers, or materials science applications. Its significance remains conceptual, serving as an exemplar of the powerful orthogonal protection strategy afforded by the combination of Boc and trifluoroacetyl functional groups.

Applications in the Construction of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, with many approved drugs featuring these structural motifs. nih.govrsc.org Reagents like this compound can serve as valuable building blocks in their construction. The dual functionality of this compound—a readily cleavable Boc group and an electron-withdrawing trifluoroacetyl group—offers a strategic advantage in multistep syntheses.

For instance, the Boc group is a widely used protecting group for amines in the synthesis of complex molecules, including indole-based HIV reverse transcriptase inhibitors. mdpi.com Its stability under various conditions and facile removal under acidic treatment allow for the selective unmasking of a nitrogen nucleophile at a desired stage. mdpi.com Concurrently, the trifluoroacetyl group can act as an activating group. Trifluoroacetyl groups are known to enhance the reactivity of adjacent functionalities, such as in haloacetylenes, facilitating cycloaddition reactions. researchgate.net This suggests that this compound could participate in [2+2] or Diels-Alder cycloadditions to form foundational heterocyclic frameworks. researchgate.netmdpi.comnih.gov

The strategic use of N-trifluoroacetyl protection has been documented in the synthesis of lisinopril, where it shields a lysine (B10760008) nitrogen during the formation of the core piperidine (B6355638) ring. nih.govrsc.org This highlights the utility of the trifluoroacetyl group in directing reactions for heterocycle formation. By combining these attributes, this compound could be employed in sequential reactions, first utilizing the properties of the intact molecule, followed by selective deprotection of either the Boc or trifluoroacetyl group to reveal reactive sites for subsequent cyclization steps.

| Heterocyclic System | Synthetic Strategy | Role of Protecting/Activating Group | Reference |

|---|---|---|---|

| Indole (B1671886) Derivatives | Multistep synthesis of HIV inhibitors | Boc group protects the indole nitrogen during modification of a side chain. | mdpi.com |

| Piperidine (in Lisinopril) | Condensation and cyclization | N-trifluoroacetyl group protects a primary amine during peptide coupling and subsequent reactions. | nih.govrsc.org |

| Bicyclic Lactones | Diels-Alder Cycloaddition | A Boc-protected amine on a 2(H)-pyran-2-one diene acts as an electron-donating group, influencing the reaction's efficiency. | mdpi.comnih.gov |

| Pyrrolopyrimidines | Condensation and Coupling | Used as non-nucleoside scaffolds to inhibit HCV NS5B polymerase. | mdpi.com |

Involvement in Cross-Coupling and Related Carbon-Heteroatom Bond-Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-heteroatom bonds, particularly C-N bonds. tcichemicals.com The Buchwald-Hartwig amination, for example, has become a standard method for forming arylamines from aryl halides. tcichemicals.com In this context, tert-butyl carbamate is frequently used as a convenient and effective ammonia (B1221849) surrogate. researchgate.net It couples with a variety of aryl and heteroaryl halides under palladium catalysis to furnish N-Boc protected arylamines, which can be easily deprotected to the corresponding primary anilines. researchgate.netresearchgate.net

The reaction typically employs a palladium catalyst, a suitable ligand (such as a bulky trialkylphosphine), and a base. researchgate.netnih.gov The use of tert-butyl carbamate allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance. researchgate.net While the direct use of this compound in such reactions is not extensively documented, its structural similarity to tert-butyl carbamate suggests potential applicability. The presence of the strongly electron-withdrawing trifluoroacetyl group would significantly alter the nucleophilicity of the nitrogen atom, likely requiring modified catalytic systems or reaction conditions. However, this modulation could also offer opportunities for selective C-N bond formation in complex substrates.

| Reaction Type | Nitrogen Source | Electrophile | Catalyst System (Example) | Product | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | tert-Butyl carbamate | Aryl Halides (Br, Cl), Triflates | Pd₂(dba)₃ / Ligand, Cs₂CO₃ | N-Aryl-tert-butyl carbamate | researchgate.net |

| Amidation | tert-Butyl carbamate | Aryl(Het) Halides | Pd-catalyst, Cs₂CO₃, 1,4-dioxane | N-Aryl-tert-butyl carbamate | researchgate.net |

| Direct Aryl Carbamoylation | Sodium Cyanate + Alcohol | Aryl Halides (Cl), Triflates | Pd-catalyst | N-Aryl carbamate | researchgate.net |

Functional Group Interconversions and Tailored Derivatization

The presence of two distinct, selectively cleavable protecting groups on the nitrogen atom makes this compound an exceptionally versatile intermediate for functional group interconversions.

The Boc group is famously labile to acidic conditions. masterorganicchemistry.com Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) efficiently cleaves the Boc group, leading to the formation of a carbamic acid which subsequently decarboxylates to release the free amine. jk-sci.comcommonorganicchemistry.com In the case of this compound, this would yield N-(trifluoroacetyl)amine. This selective deprotection leaves the more robust trifluoroacetyl group intact for further transformations. masterorganicchemistry.com

Conversely, the trifluoroacetyl group can be removed under mild basic or nucleophilic conditions. researchgate.net Solvolysis, for example, can cleanly cleave the trifluoroacetyl group, leaving the Boc-protected amine. This orthogonal deprotection strategy is highly valuable in synthetic sequences where stepwise unmasking of nitrogen functionality is required.

Furthermore, methods exist for the one-pot conversion of tert-butyl carbamates directly into amides. organic-chemistry.org Treatment with acyl halide-methanol mixtures can efficiently transform the carbamate into a desired amide, bypassing the need to isolate the potentially sensitive intermediate amine. organic-chemistry.org This approach offers high yields and operational simplicity, and importantly, can be performed chemoselectively in the presence of other protecting groups like the benzyloxycarbonyl (Cbz) group. organic-chemistry.org

| Functional Group | Reagents and Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| tert-Butyloxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Primary amine (as TFA salt) | jk-sci.comcommonorganicchemistry.comcommonorganicchemistry.com |

| Trifluoroacetyl (TFA) | Solvolysis under mild basic conditions (e.g., NaOAc/EtOH) | Primary amine | researchgate.net |

| tert-Butyl Carbamate (to Amide) | Acyl Halide-Methanol mixture, followed by base | N-Acyl Amide | organic-chemistry.org |

The trifluoroacetyl group is not merely a protecting group; its carbonyl functionality serves as a reactive handle for further molecular elaboration. This group is, in essence, a trifluoromethyl ketone, a class of compounds known for its unique reactivity. organic-chemistry.org

One of the most common transformations is the reduction of the carbonyl group. This can be achieved using various reducing agents to yield the corresponding 1,1,1-trifluoro-2-hydroxyethyl derivative. google.com Such reductions can be performed stereoselectively, providing access to chiral trifluoromethyl-containing carbinols, which are valuable building blocks in medicinal chemistry. nih.gov For example, the synthesis of N-trifluoroacetyl-L-daunosamine utilizes a stereoselective ketone reduction as a key step to establish the desired stereochemistry. nih.gov

Beyond reduction, the carbonyl can be targeted by various nucleophiles. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by organometallic reagents or other nucleophiles, allowing for the construction of more complex side chains. These transformations provide a pathway to convert the trifluoroacetyl moiety into a diverse array of functionalized structures. beilstein-journals.orgbeilstein-journals.org

Role in Asymmetric Synthesis and Stereochemical Control

The incorporation of fluorine, particularly the trifluoromethyl group, can significantly impact the biological activity of a molecule. Consequently, the stereocontrolled synthesis of fluorine-containing compounds is of great interest. This compound and its derivatives can play a significant role in this area.

The trifluoroacetyl group itself can be used to direct stereoselective reactions. In the synthesis of chiral α-amino phenyl ketones, N-trifluoroacetyl-protected α-amino acid derivatives act as effective acyl donors in Friedel-Crafts acylations, proceeding with high retention of the original stereochemistry. arkat-usa.org This is attributed to the stability of the trifluoroacetyl group under Lewis acid conditions, which prevents racemization that can occur with other protecting groups like the simple acetyl group. arkat-usa.org

Moreover, the entire this compound molecule can be incorporated into asymmetric synthetic routes. For example, asymmetric aldol (B89426) reactions have been used to synthesize enantiomerically pure tert-butyl carbamates that serve as key building blocks for protease inhibitors. nih.gov These methods establish multiple stereogenic centers with high diastereoselectivity. nih.gov The carbamate can then be carried through several steps, including the removal of a chiral auxiliary and subsequent functionalization. nih.gov This demonstrates how the carbamate functionality is compatible with and can be a part of intricate asymmetric transformations designed to achieve precise stereochemical control.

Mechanistic Insights and Kinetic Studies of Reactions Involving Tert Butyl 2,2,2 Trifluoroacetyl Carbamate

Elucidation of Reaction Pathways and Transition States

The reaction pathways of tert-butyl (2,2,2-trifluoroacetyl)carbamate are dictated by the interplay of its constituent functional groups. The presence of the highly electron-withdrawing trifluoroacetyl group significantly activates the carbamate (B1207046) moiety. This activation facilitates several key reaction types.

One prominent pathway is its role in deprotection reactions. The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, such as with trifluoroacetic acid. The mechanism involves initial protonation of the carbamate, likely at the carbonyl oxygen, followed by the departure of the stable tert-butyl cation. nih.govstackexchange.com This carbocation can then be quenched by a nucleophile or eliminate a proton to form 2-methylpropene. stackexchange.com The subsequent decomposition of the resulting carbamic acid releases carbon dioxide. nih.gov This stepwise dissociation has been studied in the gas phase, where the eliminations of 2-methylpropene and carbon dioxide proceed through distinct transition states with separate energy thresholds. nih.gov

The compound can also participate in cycloaddition reactions. While specific studies on this compound are not detailed, analogous compounds bearing a tert-butylcarbamate (B1260302) group have been shown to act as dienes in Diels-Alder reactions. nih.govmdpi.com The reaction proceeds through a cyclic transition state, and the electronic nature of the substituents on the diene and dienophile influences the reaction rate. nih.govmdpi.com

Transition states in these reactions are transient, high-energy structures that cannot be directly observed but can be inferred and modeled computationally. youtube.com For acyl transfer reactions, a tetrahedral intermediate is typically proposed, while cycloadditions involve a concerted, cyclic transition state. researchgate.net The geometry and energy of these transition states, which represent the peak on a reaction coordinate diagram, determine the reaction's feasibility and rate. youtube.comyoutube.com

Conformational Analysis and Rotational Barriers in Fluorinated Carbamates

The conformational landscape of fluorinated carbamates is complex, governed by hindered rotation around the carbamate C–N bond. This rotation is slow on the NMR timescale at lower temperatures due to the partial double-bond character of the amide linkage, which arises from the delocalization of the nitrogen lone pair into the carbonyl group.

The relative preference for the E or Z conformation is determined by a subtle balance of steric and electronic effects. Fluorine substitution is known to have a profound impact on molecular conformation, and its effects can be magnified upon chain extension. semanticscholar.org

Table 4.2.1: Conformational Data for a Model Fluorinated Carbamate Data for N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate

| Parameter | Value | Method |

|---|---|---|

| Rotational Barrier (ΔG‡) | 15.65 ± 0.13 kcal/mol | Variable Temperature NMR |

| E/Z Population Ratio | Not explicitly stated | VT NMR shows distinct signals |

This table is based on experimental data for a closely related compound and serves as an illustrative example of the parameters studied. researchgate.netresearchgate.net

The nitrogen atom in a simple amine like methylamine (B109427) is sp³ hybridized with a tetrahedral geometry. libretexts.orglibretexts.org In a carbamate, this nitrogen atom adopts a more planar, sp²-like character to facilitate resonance with the adjacent carbonyl group. The strongly electron-withdrawing trifluoroacetyl group in this compound is expected to further enhance this planarity. By pulling electron density away from the nitrogen, the trifluoroacetyl group increases the delocalization of the nitrogen's lone pair, thereby strengthening the C–N partial double bond.

This increased double-bond character directly impacts the rotational dynamics, leading to a higher energy barrier for E/Z isomerization compared to carbamates with less electron-withdrawing substituents. nih.gov Computational studies on related N-aryl carbamates have shown that electron-withdrawing groups on the nitrogen atom can decrease the rotational barrier by destabilizing the charge-separated resonance form in the ground state. nd.edu However, when the electron-withdrawing group is attached to the carbonyl, as with the trifluoroacetyl group, it enhances the carbonyl's ability to accept electron density from the nitrogen, thus increasing the C-N bond's double bond character and raising the rotational barrier. The experimental rotational barrier for a similar fluorinated tertiary carbamate was determined to be approximately 15.65 kcal/mol. researchgate.net

Kinetic Profiling and Determination of Rate-Determining Steps

Kinetic profiling involves monitoring reaction rates under various conditions to deduce the reaction mechanism and identify the slowest, or rate-determining, step. Such studies are crucial for optimizing reaction yields and understanding how a molecule like this compound behaves in a given transformation.

Enzymatic reactions involving carbamates have also been subject to kinetic analysis. In the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, reaction conditions such as enzyme choice, solvent, and temperature were systematically varied to achieve optimal conversion and enantioselectivity. nih.gov By tracking product formation over time, the progress of the reaction can be profiled, allowing for the determination of optimal reaction times. nih.gov Similarly, detailed kinetic analysis of enzyme inhibition by related compounds has been used to determine inhibition constants (Kᵢ) and the rate constants for the formation and breakdown of the enzyme-inhibitor complex. mdpi.com

Effects of Environmental Parameters (e.g., Solvent Polarity, Temperature) on Reaction Mechanisms

Environmental parameters, particularly solvent and temperature, can exert a profound influence on the reaction rates and mechanisms involving this compound.

The choice of solvent can significantly affect reaction outcomes. orgsyn.org In the synthesis of tert-butyl carbamate, using benzene (B151609) or methylene (B1212753) chloride gives superior yields compared to other solvents. orgsyn.org The polarity of the solvent is especially critical for reactions that proceed through charged intermediates or transition states. For example, the solvolysis rates of related compounds like tert-butyl chlorothioformate show a strong dependence on the solvent, which can be correlated using parameters that quantify solvent nucleophilicity and ionizing power. nih.gov Furthermore, the preferred site of protonation on t-butylcarbamates can differ between the gas phase and a polar solvent like methanol (B129727), indicating that the solvent can alter the initial steps of a reaction mechanism by stabilizing specific ionic structures. nih.gov Polar solvents can promote the ionization and decomposition of related reagents like tert-butyl 2,2,2-trichloroacetimidate. enamine.net

Temperature is another critical parameter that directly influences reaction kinetics. Increasing the temperature generally increases the reaction rate by providing the necessary thermal energy to overcome the activation energy barrier. In the enzymatic kinetic resolution of a model carbamate, the optimal reaction time to achieve high conversion and enantiomeric excess was found to be highly temperature-dependent. nih.gov

Table 4.4.1: Influence of Temperature on Reaction Time for Enzymatic Kinetic Resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate

| Temperature (°C) | Optimal Reaction Time (h) |

|---|---|

| 25 | 24 |

| 35 | 16 |

| 40 | 12 |

| 50 | 12 |

This table illustrates how increasing temperature accelerates the reaction, reducing the time needed to reach optimal conversion in a specific enzymatic process. nih.gov

By studying the reaction rate's dependence on temperature, thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined using the Eyring equation, providing deeper insight into the transition state. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For tert-Butyl (2,2,2-trifluoroacetyl)carbamate, both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy would confirm the presence of the tert-butyl and trifluoroacetyl groups. However, more advanced NMR techniques are necessary to understand the compound's dynamic nature and to probe the unique fluorine-containing moiety.

The carbamate (B1207046) functional group is known to exhibit restricted rotation around the central carbon-nitrogen (C–N) bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the bond partial double-bond character. This restricted rotation often leads to the existence of distinct E/Z isomers (or rotamers) which can interconvert at a rate that is observable on the NMR timescale. Variable Temperature (VT) NMR is the definitive technique for studying such dynamic processes.

At room temperature, the rotation around the C–N bond may be rapid, resulting in time-averaged signals in the NMR spectrum. However, upon cooling, the rate of interconversion slows, allowing for the resolution of separate signals for each distinct rotamer. Conversely, heating a sample that shows separate signals at low temperatures will cause the rate of rotation to increase until the signals broaden and eventually coalesce into a single, sharp peak at a specific coalescence temperature (Tc).

A detailed VT-NMR analysis was performed on the analogous compound, N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, which provides an excellent model for the expected behavior of this compound. mst.eduresearchgate.net In that study, researchers observed the splitting of signals in both ¹³C and ¹⁹F NMR spectra at low temperatures, confirming the presence of E/Z rotamers. mst.eduresearchgate.net From the coalescence temperature and the chemical shift difference between the signals of the two isomers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring-Polanyi equation. mst.edu For the model compound, this barrier was determined to be approximately 15.65 kcal/mol, a typical value for carbamate rotational barriers. mst.eduresearchgate.net

| Parameter | Observed Value | Significance |

|---|---|---|

| Isomers Observed | E/Z Rotamers | Indicates restricted rotation around the carbamate C–N bond. |

| Coalescence Temperature (Tc) | ~330 K (for ¹³C) | The temperature at which signals for the two isomers merge, indicating the rate of interconversion. |

| Free Energy of Activation (ΔG‡) | 15.65 ± 0.13 kcal/mol | The energy barrier for C–N bond rotation, quantifying the stability of the partial double bond. |

Given the presence of a trifluoroacetyl group (-COCF₃), Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterization. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. This technique offers a distinct advantage as the ¹⁹F chemical shift range is much wider than for ¹H NMR, and the spectra are often simpler due to the absence of fluorine in most organic molecules and solvents, resulting in a clear background.

For this compound, ¹⁹F NMR would show a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the local electronic environment. dovepress.com A comprehensive review of ¹⁹F NMR data indicates that the chemical shift for a trifluoroacetyl group typically falls within the range of -67 to -85 ppm relative to the standard CFCl₃. dovepress.comresearchgate.net Factors such as solvent polarity and the electronic properties of adjacent functional groups can cause significant variations within this range. dovepress.comresearchgate.netnih.gov For instance, more polar solvents can lead to deshielding of the CF₃ group, resulting in a downfield shift (less negative ppm value). dovepress.com

Furthermore, as demonstrated in the study of the analogous N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, ¹⁹F NMR is also an excellent probe for the dynamic isomerization discussed previously. mst.eduresearchgate.net At temperatures below the coalescence point, the ¹⁹F NMR spectrum would be expected to show two distinct singlets, one for the CF₃ group in the E-rotamer and one for the Z-rotamer. researchgate.net

| Factor | Effect on Chemical Shift (δ) | Rationale |

|---|---|---|

| Solvent Polarity | Increased polarity often causes a downfield shift (deshielding). | Polar solvents can interact with the carbonyl group, altering the electronic environment of the attached CF₃ group. |

| Electronic Environment | Electron-withdrawing groups nearby can cause deshielding. | Changes in conjugation and inductive effects directly impact the electron density around the fluorine nuclei. |

| Substrate Topology | Inclusion in a rigid or conjugated system can shift the signal significantly. | The spatial arrangement and π-system interactions influence the local magnetic field experienced by the fluorine atoms. |

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) would first confirm the molecular mass.

Following ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. wikipedia.org The analysis of these fragments provides a molecular fingerprint. For carbamates, a characteristic fragmentation pathway is the loss of carbon dioxide (CO₂), corresponding to a neutral loss of 44 Da. nih.gov Other predictable fragmentation patterns for this compound would arise from the cleavage of the robust tert-butyl and trifluoroacetyl groups.

Key expected fragmentation pathways include:

Loss of isobutylene (B52900): The tert-butyl group can readily undergo cleavage with a hydrogen rearrangement to lose a neutral molecule of isobutylene (56 Da), a very common pathway for tert-butyl esters and ethers.

Formation of tert-butyl cation: Alpha-cleavage can lead to the formation of the highly stable tert-butyl cation at a mass-to-charge ratio (m/z) of 57.

Formation of trifluoroacylium ion: Cleavage of the C-N bond can generate the trifluoroacylium ion ([CF₃CO]⁺) at m/z 97.

By identifying these characteristic fragments, mass spectrometry can confirm the presence of the key structural motifs within the molecule and help identify it in complex reaction mixtures.

| Fragment Ion (Structure) | m/z (Mass/Charge) | Corresponding Neutral Loss |

|---|---|---|

| [M - C₄H₈]⁺˙ | 157 | Isobutylene (56 Da) |

| [CF₃CO]⁺ | 97 | Boc-imino radical |

| [C₄H₉]⁺ | 57 | Trifluoroacetyl isocyanate radical |

| [M - CO₂]⁺˙ | 169 | Carbon Dioxide (44 Da) |

Chromatographic Techniques for Reaction Monitoring and Purification Methodologies

Chromatographic techniques are essential for both monitoring the progress of a chemical reaction and for the purification of the final product. The synthesis of this compound would likely involve starting materials of different polarities than the product, making chromatography an ideal tool for analysis.

Thin-Layer Chromatography (TLC) would be employed for rapid, qualitative monitoring of the reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials, one can visually track the consumption of reactants and the formation of the new product spot. The relative retention factor (Rf) values provide information on the polarity of the components.

High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis and preparative purification. bachem.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for molecules like N-protected amino acid derivatives. teledyneisco.comtandfonline.com In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile. bachem.com A small amount of an acid, often trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape. bachem.com This technique allows for the separation of the desired product from unreacted starting materials and any side products with high resolution, enabling the collection of highly pure fractions.

| Technique | Primary Application | Principle of Separation | Notes |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Polarity | Provides qualitative assessment of reaction completion by visualizing spots under UV light or with a stain. |

| Reversed-Phase HPLC (RP-HPLC) | High-resolution purification and quantitative analysis | Hydrophobicity | The standard method for purifying protected amino acid derivatives and similar compounds to high purity. bachem.comteledyneisco.com |

| Gas Chromatography (GC) | Analysis of volatile components | Boiling point and polarity | May be suitable for analyzing the purity of volatile starting materials or byproducts, provided the compound is thermally stable. |

Theoretical and Computational Chemistry Studies on Tert Butyl 2,2,2 Trifluoroacetyl Carbamate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in understanding the electronic structure of tert-butyl (2,2,2-trifluoroacetyl)carbamate, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are employed to model reaction pathways and predict reactivity. For instance, in related systems, DFT calculations have been instrumental in elucidating reaction mechanisms, such as the chemoselective α-trifluoroacetylation of tertiary amides using trifluoroacetic anhydride (B1165640). organic-chemistry.org These studies reveal the importance of the electron-donating ability of the amide group and the high electrophilicity of the acid anhydrides in the reaction pathway. organic-chemistry.org

Similarly, QM calculations have been used to model the tert-butoxycarbonyl (Boc) protection of primary amines, a reaction involving a carbamate (B1207046) moiety similar to that in the target molecule. wuxiapptec.com In such studies, QM analyses can reveal the presence of hydrogen bonds and their role in stabilizing transition states. wuxiapptec.com For the Boc protection of aniline, the calculated activation energy (ΔE) was found to be 16.22 kcal/mol. wuxiapptec.com The inclusion of a solvent like methanol (B129727) in the model lowered the activation energy to 13.94 kcal/mol, accounting for the experimentally observed rate acceleration. wuxiapptec.com

For this compound, QM calculations could similarly predict sites of nucleophilic or electrophilic attack by analyzing the distribution of electron density and molecular orbitals. The trifluoroacetyl group, being strongly electron-withdrawing, is expected to significantly influence the electronic properties of the carbamate nitrogen and carbonyl groups.

Table 1: Representative Calculated Activation Energies for Related Reactions

| Reaction | Computational Method | Calculated Activation Energy (ΔE) |

|---|---|---|

| Aniline Boc Protection (gas phase) | QM | 16.22 kcal/mol wuxiapptec.com |

| Aniline Boc Protection (with Methanol) | QM | 13.94 kcal/mol wuxiapptec.com |

| Acylation of KPC-2 by Avibactam | QM/MM | 19.5 kcal/mol nih.gov |

This table presents data from analogous systems to illustrate the application of QM calculations in determining reaction energetics.

Potential Energy Surface (PES) Analysis of Conformational Dynamics and Reaction Pathways

Potential Energy Surface (PES) analysis is a powerful computational tool for exploring the conformational landscape and reaction dynamics of molecules. For a flexible molecule like this compound, PES analysis can identify stable conformers, transition states for their interconversion, and the associated energy barriers.

A detailed PES analysis has been conducted on a structurally related fluorinated tertiary carbamate, N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, using methods such as SMD[MP2/6-311++G(d,p)] with higher-level energy calculations up to MP4(fc,SDTQ). nih.gov These studies focused on the rotational barrier around the C-N carbamate bond and its interplay with the hybridization of the nitrogen lone pair. nih.gov The analysis revealed four unique chiral minima and eight unique rotational transition state structures associated with E/Z isomerization paths. nih.gov A key finding was that all transition state structures feature a pyramidalized nitrogen atom, whereas the minima contain an essentially sp²-hybridized nitrogen. nih.gov

For this compound, a similar analysis would involve mapping the energy as a function of key dihedral angles, such as those defining the rotation around the N-C(O) bonds and the C-N bond. This would elucidate the preferred conformations of the tert-butyl and trifluoroacetyl groups relative to the carbamate plane and the energy barriers separating them. Such studies are crucial for understanding the molecule's dynamic behavior in solution. nih.gov The computed rotational barrier for a similar fluorinated carbamate was found to be in complete agreement with experimental measurements. nih.gov

PES analysis is also used to map out reaction pathways, identifying intermediates and transition states. nih.gov For example, in the study of enzyme inhibition, PES scans have been used to explore the acylation and deacylation mechanisms, revealing synchronous concerted mechanisms or stepwise pathways involving tetrahedral intermediates. nih.gov The activation barrier for the transformation of a tetrahedral intermediate to an acylated product was calculated to be 5.5 kcal/mol in one such study. nih.gov

Prediction of Spectroscopic Properties to Aid Experimental Assignments

Computational chemistry is frequently used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, these predictions would include NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

DFT calculations are a common method for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. For the related N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, computation of chemical shifts and ¹J(¹³C,¹⁹F) coupling constants was essential to support the interpretation of experimental NMR data, which showed distinct signals for E- and Z-rotamers. mst.edu

Vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to assign specific vibrational modes to observed absorption bands. This is particularly useful for identifying characteristic vibrations of the C=O, C-N, and C-F bonds within the molecule. In a study of Boc-carbamate monomers, vibrational circular dichroism (VCD) spectra were computed from the atomic axial polar tensor of the most stable structures to understand the conformational landscape. chemrxiv.org

Table 2: Examples of Computationally Predicted Spectroscopic Data for Related Carbamates

| Compound | Spectroscopic Property | Computational Method | Predicted Value |

|---|---|---|---|

| N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate | Rotational Barrier (ΔG‡) | Ab initio | 15.65 ± 0.13 kcal/mol researchgate.net |

This table provides examples from related compounds to demonstrate how computational methods are used to predict properties that correlate with spectroscopic measurements.

By simulating the spectra of different possible conformers or isomers, computational methods can help to unravel complex experimental data and provide a more complete picture of the molecular structure and dynamics of this compound.

Emerging Methodologies and Future Research Directions

Integration into Continuous Flow Chemistry and Process Intensification for Efficient Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex organic molecules, including trifluoroacetylated carbamates. researchgate.netnih.gov Process intensification, a core concept in modern chemical engineering, aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com Flow chemistry is a key enabling technology for process intensification, offering substantial improvements in safety, efficiency, and scalability. amt.ukcetjournal.itthalesnano.com

The highly exothermic nature of reactions often involved in the synthesis of activated carbamates can be managed more effectively in flow reactors. amt.uk These systems feature a high surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control, mitigating the risks of thermal runaways that can occur in large-scale batch reactors. illinois.edu This enhanced control leads to cleaner reactions with fewer byproducts. illinois.edu Furthermore, the ability to operate at temperatures above the solvent's boiling point under pressure can accelerate reaction rates significantly. illinois.edu

Research has demonstrated the application of continuous flow processes for the synthesis of complex carbamate-containing structures. For instance, a continuous flow schematic has been developed for the synthesis of tert-Butyl-4-chloro-2-(2,2,2-trifluoroacetyl)-phenyl carbamate (B1207046), a structurally related compound. researchgate.net Such setups allow for the telescoping of multiple reaction steps into a single, uninterrupted process, which boosts productivity and reduces manual handling. cetjournal.it The integration of flow chemistry is particularly advantageous for handling hazardous reagents, as the small reaction volumes at any given time inherently enhance the safety of the process. thalesnano.com

| Advantage | Description | Relevance to tert-Butyl (2,2,2-trifluoroacetyl)carbamate |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with highly exothermic reactions or hazardous reagents. amt.ukthalesnano.com | Safer handling of reactive intermediates and reagents used in its synthesis. |

| Improved Heat Transfer | High surface-area-to-volume ratio allows for precise temperature control and rapid dissipation of heat. illinois.edu | Minimizes side reactions and decomposition, leading to higher purity. |

| Scalability | Production is scaled by extending operational time rather than increasing reactor volume, ensuring consistency from lab to production scale. cetjournal.it | Facilitates efficient production of larger quantities for research or industrial use. |

| Process Automation | Flow systems are easily automated for better reproducibility and process control. illinois.edu | Ensures consistent product quality and reduces operational errors. |

Development of Novel Catalytic Systems for Transformations Involving this compound

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems for reactions involving carbamates is an active area of research. While specific catalysts for transformations of this compound are still emerging, advancements in catalysis for the broader carbamate class indicate promising future directions.

Transition metal catalysis has proven effective for various carbamate transformations. For example, palladium-catalyzed cross-coupling reactions have been investigated for the amidation of aryl halides using tert-butyl carbamate as the nitrogen source. sigmaaldrich.com Similarly, various transition metal salts have been shown to efficiently catalyze aza-Michael reactions between carbamates and enones, with the catalytic activity being highly dependent on the specific metal salt used. nih.gov Phase-transfer catalysis has also been successfully employed for the aza-Michael addition of carbamates like tert-butyl benzyloxycarbamate to electron-deficient olefins. rsc.org

Future research will likely focus on adapting these catalytic methodologies for the unique reactivity of this compound. The electron-withdrawing trifluoroacetyl group significantly influences the nucleophilicity and reactivity of the carbamate nitrogen, necessitating the development of bespoke catalytic systems. The design of catalysts could focus on Lewis acids to activate substrates towards nucleophilic attack by the carbamate or on transition metal complexes that can facilitate novel coupling reactions. Furthermore, the use of polymer-supported catalysts, such as polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), offers the advantage of easy separation and recyclability, aligning with the principles of green chemistry. chemistryviews.org

| Catalyst Type | Transformation | Example Carbamate Substrate | Reference |

|---|---|---|---|

| Palladium Complexes | Cross-coupling amidation | tert-Butyl carbamate | sigmaaldrich.com |

| Transition Metal Salts | Aza-Michael reaction | General carbamates | nih.gov |

| Phase-Transfer Catalysts | Aza-Michael reaction | tert-Butyl benzyloxycarbamate | rsc.org |

| Titanium Oxide | Carbonylation | Ethyl carbamate | rsc.org |

| Polymer-Supported Bases (PS-DBU) | CO₂-based carbamate synthesis | Various amines (forming carbamates in situ) | chemistryviews.org |

Green Chemistry Approaches to the Synthesis and Application of Trifluoroacetylated Carbamates

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. For trifluoroacetylated carbamates, this involves developing synthesis protocols that use less hazardous reagents, employ environmentally benign solvents, and consider the lifecycle of all products and byproducts.

A key target for green synthesis is the replacement of toxic reagents like phosgene (B1210022), which is traditionally used to create chloroformates for carbamate synthesis. chemistryviews.org Modern, phosgene-free methods, such as the three-component coupling of carbon dioxide (CO₂), amines, and alkyl halides, offer a much safer and more sustainable alternative. chemistryviews.org The use of CO₂ as a C1 building block is particularly attractive as it utilizes a renewable and non-toxic feedstock.

The choice of solvent is another critical aspect. Research into greener solvents has identified 2,2,2-trifluoroethanol (B45653) (TFE) as a viable medium for certain reactions, including the deprotection of N-Boc carbamates, due to its high ionizing power and unique solvation properties. researchgate.net Furthermore, developing solvent-free reaction conditions, as demonstrated in the synthesis of N-nitroso compounds using tert-butyl nitrite, represents a significant step towards minimizing waste. rsc.org

A comprehensive green chemistry approach must also consider the environmental fate of the products. The trifluoroacetyl group can degrade to form trifluoroacetate (B77799) (TFA), a substance known for its extreme persistence and mobility in the environment. ethz.ch Studies have shown that TFA is accumulating in various water resources, partly due to its formation from certain pesticides and fluorinated gases. ethz.chethz.ch Therefore, future research into the applications of this compound should include an assessment of its environmental degradation pathways to ensure its use does not contribute to the burden of persistent chemical pollutants.

| Strategy | Description | Potential Application |

|---|---|---|

| Phosgene-Free Synthesis | Utilizing safer C1 sources like carbon dioxide instead of phosgene or chloroformates. chemistryviews.org | Greener synthesis of the carbamate backbone. |

| Use of Green Solvents | Employing solvents with lower environmental impact, such as 2,2,2-trifluoroethanol. researchgate.net | Application in reactions and purifications involving the compound. |

| Solvent-Free Conditions | Designing reactions that proceed efficiently without a solvent medium. rsc.org | Minimizing waste and simplifying product isolation. |

| Lifecycle Assessment | Evaluating the environmental fate of byproducts, such as the persistent trifluoroacetate (TFA). ethz.chethz.ch | Informing the sustainable application and disposal of the reagent. |

Design and Synthesis of Novel Analogues with Tuned Reactivity Profiles

The structural versatility of the carbamate functional group allows for the design and synthesis of novel analogues with finely tuned reactivity and specific functionalities. By systematically modifying the substituents on the carbamate nitrogen and oxygen, researchers can create molecules tailored for specific applications, such as enzyme inhibition or as specialized synthetic intermediates.

One powerful strategy involves exploring different activated carbamates to achieve selective reactivity. For example, research into serine hydrolase inhibitors has identified multiple classes of carbamates, including O-aryl, O-hexafluoroisopropyl (HFIP), and O-N-hydroxysuccinimidyl (NHS) carbamates, that react selectively with this enzyme family. nih.gov These findings demonstrate that the nature of the leaving group on the carbamate carbonyl is a critical determinant of its reactivity and selectivity profile.

Another approach is to incorporate other functional groups into the molecule to create bifunctional or hybrid analogues. The synthesis of novel sulfonamide-based carbamates has yielded compounds with selective inhibitory activity against butyrylcholinesterase (BChE), a key enzyme in neurodegenerative diseases. mdpi.com In these analogues, the sulfonamide moiety contributes to the binding affinity and selectivity for the target enzyme.

Applying these principles to this compound, future research could explore the synthesis of analogues where the tert-butyl group is replaced by other alkyl or aryl groups to modulate steric hindrance and stability. Similarly, replacing the trifluoroacetyl group with other perfluoroalkyl or electronically distinct acyl groups could tune the electrophilicity of the carbonyl carbon and the leaving group potential of the N-acyl moiety. This would generate a library of reagents with a spectrum of reactivities, expanding their utility in organic synthesis and medicinal chemistry.

| Analogue Type | Structural Modification | Tuned Property / Application | Reference |

|---|---|---|---|

| O-Aryl / O-HFIP Carbamates | Variation of the oxygen substituent (leaving group). | Selective inhibition of serine hydrolases. | nih.gov |

| Sulfonamide-Based Carbamates | Incorporation of a sulfonamide functional group. | Selective inhibition of butyrylcholinesterase (BChE). | mdpi.com |

| Modified N-Acyl Group | Replacement of the trifluoroacetyl group with other electron-withdrawing groups. | Modulation of electrophilicity and reactivity in acylation reactions. | N/A |

| Modified N-Alkyl/Aryl Group | Replacement of the tert-butyl group. | Altering steric and electronic properties to control stability and reaction kinetics. | N/A |

Q & A

Q. What are the optimal synthetic routes and purification methods for tert-Butyl (2,2,2-trifluoroacetyl)carbamate?

The synthesis typically involves a multi-step reaction starting with tert-butyl carbamate and trifluoroacetyl chloride under anhydrous conditions. Key steps include:

- Step 1 : React tert-butyl carbamate with trifluoroacetyl chloride in dichloromethane at 0–5°C to prevent side reactions .

- Step 2 : Neutralize excess acid with sodium bicarbonate and extract the product using ethyl acetate .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) and confirm by NMR (e.g., tert-butyl singlet at δ 1.4 ppm, trifluoroacetyl CF₃ at δ 117 ppm in ¹⁹F NMR) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (tert-butyl group at δ 1.4 ppm), ¹³C NMR (carbonyl C=O at ~155 ppm), and ¹⁹F NMR (CF₃ at δ -70 to -75 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (expected m/z ~270.1 for C₈H₁₂F₃NO₃).

- IR Spectroscopy : Stretching vibrations for carbamate (N-H ~3350 cm⁻¹, C=O ~1700 cm⁻¹) and trifluoroacetyl (C=O ~1770 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (typically >150°C for carbamates) .

- pH Sensitivity : Incubate in buffers (pH 2–12) at 25°C and 37°C; monitor degradation via HPLC. Acidic conditions may hydrolyze the carbamate bond, while basic conditions cleave the trifluoroacetyl group .

- Storage : Store at -20°C in sealed, moisture-free containers to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis of this compound?

Hydrolysis proceeds via nucleophilic attack on the carbamate carbonyl. Key findings:

- Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances water nucleophilicity, yielding tert-butanol and trifluoroacetic acid. Rate studies show pseudo-first-order kinetics under HCl (0.1–1 M) .

- Basic Hydrolysis : OH⁻ attacks the carbonyl, forming a tetrahedral intermediate. Isotopic labeling (¹⁸O) confirms cleavage at the carbamate C-O bond .

- Computational Modeling : DFT studies (e.g., Gaussian 16) predict transition-state geometries and activation energies, aligning with experimental rate constants .

Q. How can computational tools predict biological interactions of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., proteases). The trifluoroacetyl group’s electronegativity enhances hydrogen bonding with active-site residues .

- MD Simulations : GROMACS or AMBER can model stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to prioritize in vitro testing .

Q. What structural modifications enhance the compound’s activity in enzyme inhibition assays?

- Fluorine Substitution : Replace trifluoroacetyl with pentafluoropropionyl to increase electronegativity and binding affinity (see table below) .

- Steric Effects : Introduce bulkier tert-alkyl groups (e.g., adamantyl) to improve selectivity for hydrophobic enzyme pockets .

| Modification | Target Enzyme IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| Trifluoroacetyl (Parent) | 12.3 ± 1.2 | 0.45 |

| Pentafluoropropionyl | 8.7 ± 0.9 | 0.32 |

| Adamantyl Carbamate | 5.1 ± 0.6 | 0.18 |

Q. How do environmental factors influence the compound’s degradation in ecological studies?

- Photolysis : Expose to UV light (254 nm) and analyze degradation products via LC-MS. Major products include CO₂, NH₃, and trifluoroacetic acid .

- Biodegradation : Incubate with soil microbes (e.g., Pseudomonas spp.) and track metabolite formation. Carbamate hydrolases catalyze cleavage to non-toxic intermediates .

Q. What in vitro models are suitable for evaluating metabolic stability?

- Liver Microsomes : Incubate with human or rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid hepatic clearance .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms. IC₅₀ >10 µM indicates low risk of drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.